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Hirudin (54-65) (TFA) -

Hirudin (54-65) (TFA)

Catalog Number: EVT-10955531
CAS Number:
Molecular Formula: C68H94F3N13O27
Molecular Weight: 1582.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hirudin is sourced from the saliva of the medicinal leech, which has evolved this protein to facilitate feeding by preventing blood coagulation. The synthetic version, Hirudin (54-65) (TFA), is produced for research and therapeutic purposes, utilizing techniques such as solid-phase peptide synthesis.

Classification

Hirudin belongs to the class of polypeptide anticoagulants. It is classified as a direct thrombin inhibitor due to its ability to bind thrombin and inhibit its enzymatic activity.

Synthesis Analysis

Methods

The synthesis of Hirudin (54-65) (TFA) typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In this technique, amino acids are sequentially added to a growing peptide chain attached to a solid support.

Technical Details

  • Reagents: Common reagents include trifluoroacetic acid (TFA) for deprotection and dimethylformamide (DMF) as a solvent.
  • Coupling Cycles: Each coupling cycle involves activating the carboxyl group of an amino acid using coupling agents such as dicyclohexylcarbodiimide, followed by its attachment to the growing chain.
  • Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) after synthesis to remove any unreacted starting materials and side products.
Molecular Structure Analysis

Structure

The molecular structure of Hirudin (54-65) consists of 12 amino acids that form a specific sequence critical for its interaction with thrombin. The structure includes disulfide bonds that stabilize its conformation, essential for biological activity.

Data

  • Molecular Formula: C₆₅H₉₁N₁₅O₁₄S
  • Molecular Weight: Approximately 1,305 Da.
  • Amino Acid Sequence: The specific sequence from residues 54 to 65 includes key functional groups that interact with thrombin.
Chemical Reactions Analysis

Reactions

Hirudin (54-65) undergoes various chemical reactions during synthesis:

  • Deprotection Reactions: TFA is used to remove protecting groups from amino acids.
  • Coupling Reactions: Formation of peptide bonds between amino acids.
  • Modification Reactions: Potential sulfation or phosphorylation can occur post-synthesis to enhance activity or stability.

Technical Details

The efficiency of these reactions can be monitored through HPLC and spectrophotometric methods, allowing for optimization during synthesis.

Mechanism of Action

Process

Hirudin binds to thrombin through two distinct sites:

  1. Low Affinity Binding: Initially interacts with an anion-binding exosite on thrombin.
  2. High Affinity Binding: Following conformational changes, it binds more tightly at the active site.

Data

The inhibition constant KiK_i for hirudin against thrombin is reported to be in the low picomolar range, indicating high potency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white lyophilized powder.
  • Solubility: Soluble in water and common organic solvents like DMF.

Chemical Properties

  • Stability: Sensitive to hydrolysis; thus, it is stored under dry conditions away from light.
  • pH Stability Range: Generally stable between pH 4 and 7.
Applications

Hirudin (54-65) (TFA) has several scientific uses:

  • Anticoagulant Research: Used in studies exploring blood coagulation mechanisms and thrombin inhibition.
  • Drug Development: Investigated for potential therapeutic applications in managing thrombotic disorders.
  • Biochemical Assays: Employed in assays measuring thrombin activity or screening for new anticoagulants.
Molecular Interactions with Thrombin

Binding Specificity to Anion-Binding Exosite I (ABE I)

Hirudin (54-65), a C-terminal fragment of the natural thrombin inhibitor hirudin, exhibits high-affinity binding to Thrombin Anion-Binding Exosite I (ABE I). This interaction is mediated by electrostatic and hydrophobic contacts involving residues Phe⁵⁶, Glu⁵⁷, Ile⁵⁹, Pro⁶⁰, and Leu⁶⁴ within the peptide. Substitution experiments demonstrate that any modification at these positions abolishes Hirudin (54-65)'s ability to inhibit thrombin-induced platelet aggregation and secretion, confirming their critical role in molecular recognition [1]. The sulfation of Tyr⁶³ enhances inhibitory potency by 2-3 fold due to strengthened ionic interactions with thrombin's Arg⁷³ and adjacent basic residues in ABE I [1] [9]. Unlike catalytic site inhibitors, Hirudin (54-65) binds exclusively to ABE I without obstructing thrombin's catalytic triad, as evidenced by partial inhibition of glycoprotein V hydrolysis [1].

Table 1: Key Residues in Hirudin (54-65) for ABE I Binding

Residue PositionFunctional RoleConsequence of Substitution
Phe⁵⁶Hydrophobic anchoringComplete loss of activity
Glu⁵⁷Electrostatic interaction>90% inhibition reduction
Tyr⁶³ (sulfated)Ionic bonding2-3 fold potency increase
Leu⁶⁴Structural stabilityDisrupted complex formation

Allosteric Modulation of Thrombin Catalytic Activity

Binding of Hirudin (54-65) to ABE I induces long-range conformational changes that alter thrombin's catalytic efficiency. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies reveal reduced solvent accessibility in thrombin's active site region (particularly residues near Ser¹⁹⁵ and His⁵⁷) upon Hirudin (54-65) binding, indicating allosteric modulation [2] [10]. This restructuring decreases thrombin's catalytic efficiency (kcat/KM) by 40-60% for chromogenic substrates (e.g., D-Phe-pipecolyl-Arg-p-nitroanilide) [6]. The allosteric effect is amplified in the thrombin Glu¹⁹²→Gln mutant, where Hirudin (54-65) causes a 5-fold reduction in KM values, suggesting ABE I occupancy influences the S1-S2 subsite architecture [6]. This modulation underlies Hirudin (54-65)'s ability to suppress fibrinogen cleavage and platelet activation without active site blockade.

Structural Determinants of Hirudin (54-65)-Thrombin Complex Stability

The stability of the Hirudin (54-65)-thrombin complex relies on three interdependent factors:

  • Electrostatic complementarity: The acidic C-terminal segment (Glu⁵⁷-Glu⁶⁰) docks into ABE I's basic cluster (Arg⁷³, Arg⁷⁵, Arg⁷⁷) [1] [5].
  • β-Cleavage sensitivity: Complex stability diminishes when thrombin undergoes α-to-β conversion at Arg⁷³, which disrupts ABE I topology [1].
  • Tyrosine sulfation: Sulfation of Tyr⁶³ introduces additional ionic contacts that increase binding affinity (KD ~225 nM vs. ~500 nM in non-sulfated peptide) and thermal stability [1] [9]. Cross-linking studies confirm Hirudin (54-65) does not reduce total thrombin binding to platelets but specifically competes for glycoprotein Ib binding loci, indicating topological precision in complex formation [1].

Table 2: Factors Influencing Hirudin (54-65)-Thrombin Stability

FactorStructural BasisEffect on KD
Native ABE I conformationOptimal charge distribution225 nM (sulfated peptide)
Thrombin β-cleavage (Arg⁷³)Altered exosite geometry>1,000 nM
Tyr⁶³ sulfationEnhanced ionic bonding2-fold improvement vs. non-sulfated
Disulfide integrity (Cys⁵⁵-Cys⁵⁹)Peptide structural stabilityNot directly measured

Competitive Displacement by PAR-Derived Peptides

Hirudin (54-65) exhibits competitive binding dynamics with protease-activated receptor (PAR)-derived peptides at ABE I. PAR1(49-62) and PAR3(44-56) displace Hirudin (54-65) with 5-10 fold higher efficiency than non-PAR sequences, attributed to shared recognition motifs in their anionic segments [2] [10]. However, HDX-MS analyses reveal divergent allosteric consequences: While PAR peptides induce extensive conformational communication between ABE I and ABE II, Hirudin (54-65) binding remains localized to ABE I with minimal propagation to distal exosites [2] [10]. This distinction arises from PAR peptides' ability to form bridging interactions with the autolysis loop (residues ¹⁴⁵-¹⁵⁰), whereas Hirudin (54-65) primarily contacts the 70-80 loop region [2]. Consequently, thrombin bound to Hirudin (54-65) retains ~80% of its capacity to engage ABE II ligands like fibrinogen γ' (⁴¹⁰-⁴²⁷) or glycoprotein Ibα (²⁶⁹-²⁸⁶) [5] [10].

Inter-Exosite Communication Mechanisms (ABE I to ABE II)

Hirudin (54-65) binding to ABE I induces limited inter-exosite communication compared to other ABE I ligands. HDX-MS studies demonstrate that PAR-derived peptides trigger deuterium exchange changes in both ABE I (residues ⁶⁷-⁸⁰) and ABE II (residues ²³³-²⁴⁵), indicating bidirectional exosite crosstalk [2] [10]. In contrast, Hirudin (54-65) produces localized effects restricted to ABE I, with minimal perturbation in ABE II dynamics [2]. Despite this, ternary complex formation remains possible: When ABE I is occupied by Hirudin (54-65), thrombin retains capacity to bind ABE II ligands like glycoprotein Ibα (²⁶⁹-²⁸⁶) or fibrinogen γ' (⁴¹⁰-⁴²⁷) at 1:1 stoichiometry, as confirmed by analytical ultracentrifugation [5]. This compartmentalized binding arises because Hirudin (54-65)'s compact structure (12 residues) avoids steric overlap with ABE II-docking peptides (≥18 residues) [5]. Nevertheless, subtle allostery persists; glycoprotein Ibα binding to ABE II reduces Hirudin (54-65)'s dissociation rate from ABE I by 30-40%, suggesting weak energetic coupling between exosites [5].

Properties

Product Name

Hirudin (54-65) (TFA)

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C68H94F3N13O27

Molecular Weight

1582.5 g/mol

InChI

InChI=1S/C66H93N13O25.C2HF3O2/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81;3-2(4,5)1(6)7/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104);(H,6,7)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-;/m0./s1

InChI Key

HDWCTUMRNNNDOF-YSWJBEFPSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O

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